B1574657 MPC-2130

MPC-2130

Cat. No.: B1574657
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPC-2130 is an investigational oncology drug developed by Myriad Genetics, targeting hematological malignancies and recurrent cancers. As of 2007, it was reported to be in Phase I clinical trials, focusing on safety and preliminary efficacy in patients with advanced blood cancers and relapsed tumors . The structural and pharmacological specifics of this compound remain proprietary, but its classification as a "blood cancer and recurrent cancer drug" suggests a focus on apoptosis induction or targeted inhibition of oncogenic pathways.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MPC2130;  MPC-2130;  MPC 2130.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the scarcity of publicly available data on MPC-2130’s chemical structure, target proteins, and clinical outcomes, a direct comparison with analogous compounds is challenging.

Structural Analogs

If this compound belongs to a known class of small-molecule kinase inhibitors (e.g., BTK, PI3K, or BCL-2 inhibitors), comparisons could focus on:

Ibrutinib (BTK inhibitor): Used for chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Key metrics include progression-free survival (PFS) and adverse event profiles (e.g., atrial fibrillation risk).

Venetoclax (BCL-2 inhibitor): Approved for relapsed/refractory CLL. Comparative studies would assess tumor lysis syndrome risks and combination therapy efficacy.

Functional Analogs

If this compound targets DNA repair pathways (e.g., PARP inhibitors), comparisons might include:

Olaparib (PARP inhibitor): Used in BRCA-mutated cancers. Key parameters include homologous recombination deficiency (HRD) biomarker utility and crossover resistance mechanisms.

Rucaparib : Similar to olaparib but with distinct pharmacokinetic properties (e.g., higher bioavailability).

Preclinical and Clinical Benchmarks

A hypothetical comparison table is proposed below, assuming this compound shares mechanisms with known oncology drugs:

Compound Target/Pathway Phase Key Efficacy Metrics Safety Profile
This compound Undisclosed Phase I Tumor response rate (TRR) in Phase I Dose-limiting toxicities (DLTs) TBD
Ibrutinib BTK Approved PFS: 44 months (CLL) Atrial fibrillation (16% incidence)
Venetoclax BCL-2 Approved Complete response rate: 23% (CLL) Tumor lysis syndrome (6% risk)
Olaparib PARP Approved Median PFS: 7.4 months (ovarian cancer) Anemia (44% incidence)

Research Findings and Limitations

  • This compound’s Developmental Stage: Early-phase trials (Phase I) focus on safety, making efficacy comparisons premature. No peer-reviewed clinical data are publicly accessible .
  • Data Gaps: The absence of structural and mechanistic details precludes direct biochemical comparisons.
  • Regulatory Context : Unlike FDA-approved drugs (e.g., ibrutinib, venetoclax), this compound lacks published benchmarks for survival outcomes or biomarker-driven patient selection.

Recommendations for Future Analysis

Structural Elucidation : Obtain this compound’s chemical structure via patent filings (e.g., USPTO, Espacenet) to identify analogs.

Mechanistic Studies : Validate target engagement and resistance pathways using in vitro models.

Clinical Trial Cross-Referencing : Compare Phase I safety data with historical controls (e.g., dose escalation patterns in similar compounds).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.